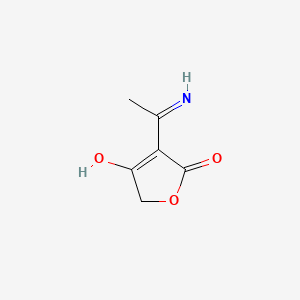
(3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione typically involves the reaction of a furan derivative with an appropriate amine under controlled conditions. The reaction may require catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated systems, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. For example, they might be investigated as potential drug candidates for treating various diseases.
Industry
In industry, this compound could be used in the development of new materials, agrochemicals, or other industrial products.
Mécanisme D'action
The mechanism of action of (3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione include other furan derivatives with different substituents. Examples might include:
- 2,5-dimethylfuran
- 2-furoic acid
- 5-hydroxymethylfurfural
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and potential applications. Its aminoethylidene group may offer unique reactivity compared to other furan derivatives.
Propriétés
Numéro CAS |
7251-95-8 |
|---|---|
Formule moléculaire |
C6H7NO3 |
Poids moléculaire |
141.12g/mol |
Nom IUPAC |
4-ethanimidoyl-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H7NO3/c1-3(7)5-4(8)2-10-6(5)9/h7-8H,2H2,1H3 |
Clé InChI |
WXYOOMOFQINRLU-UHFFFAOYSA-N |
SMILES |
CC(=N)C1=C(COC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















